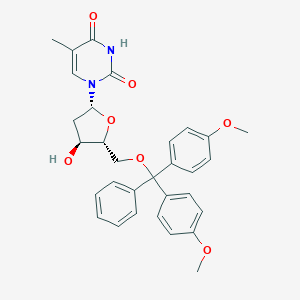
5-Amino-1-phenyl-1H-pyrazol-4-carboxamid
Übersicht
Beschreibung
5-Amino-1-phenyl-1H-pyrazole-4-carboxamide, commonly known as 5-Aminopyrazole, is a heterocyclic compound that has been widely used in scientific research due to its unique properties. 5-Aminopyrazole has been used in a variety of different applications, including organic synthesis, drug design, and biochemical research.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
5-Amino-1-phenyl-1H-pyrazol-4-carboxamid: ist ein vielseitiger Baustein in der organischen Synthese. Es wird in Eintopf-Mehrkomponentenreaktionen (MCRs) zur Synthese komplexer Moleküle verwendet. Zum Beispiel kann es mit substituierten Benzaldehyden und Malonsäuredinitril zu 5-Amino-1,3-diphenyl-1H-pyrazol-4-carbonitrilen mit hoher Effizienz cyclokondensiert werden .
Medizinische Chemie
In der medizinischen Chemie dient diese Verbindung als Vorläufer für die Herstellung biologisch aktiver Gerüste. Diese Gerüste sind integraler Bestandteil der Entwicklung von Arzneimitteln mit Eigenschaften wie analgetische, antibakterielle, antikonvulsive und entzündungshemmende Wirkungen .
Katalyse
Die Verbindung wurde bei der Entwicklung von MnO2, das auf Aluminiumoxid-Silikat getragen ist, als wiederverwendbarer Katalysator eingesetzt. Dieser Katalysator wird in Wasser zur Synthese von Pyrazolderivaten verwendet, was seine Rolle in Initiativen der grünen Chemie unterstreicht .
Heterocyclische Verbindungssynthese
5-Aminopyrazole: , einschließlich unserer Verbindung von Interesse, sind entscheidend für den Aufbau verschiedener heterocyclischer oder fusionierter heterocyclischer Gerüste. Diese Gerüste sind von Bedeutung für die Synthese kleiner Moleküle, die in vielen meistverkauften Arzneimitteln vorkommen .
Biologische Aktivität
Die Verbindung zeigt eine Reihe von biologischen Aktivitäten. Es wurde berichtet, dass sie in vivo eine beachtliche blutdrucksenkende Aktivität und Eigenschaften wie Inhibitoren der menschlichen Cannabinoid-Rezeptoren (hCB1 und hCB2), Inhibitoren der p38-Kinase und CB1-Rezeptor-Antagonisten aufweist .
Fortgeschrittene Materialwissenschaft
Im Bereich der Materialwissenschaft wird This compound verwendet, um die strukturelle und optische Leistung neuer Materialien zu verbessern. Dies umfasst seine Anwendung bei der Synthese von Verbindungen mit verbesserten Leistungseigenschaften .
Pestizidchemie
Diese Verbindung ist auch an der Synthese von Pestiziden wie Fipronil beteiligt. Sie ist Teil der Studien zum Metabolismus bei Ratten, die zum Verständnis der Wirkung und Wirksamkeit von Fipronil als Pestizid beitragen .
Arzneimittelentwicklung
Aufgrund seiner strukturellen Bedeutung und des Vorhandenseins von Stickstoffheterocyclen spielt This compound eine zentrale Rolle in der Arzneimittelentwicklung. Es ist Teil der FDA-Datenbanken für niedermolekulare Arzneimittel, was seine Bedeutung im pharmazeutischen Engineering unterstreicht .
Wirkmechanismus
Target of Action
Pyrazole derivatives are known for their wide applications in pharmaceuticals, including anti-inflammatory, analgesic, and cox inhibition activities .
Mode of Action
It’s worth noting that pyrazole derivatives can form both linear and cyclic oligomers, and their associations with other molecules can depend strongly on the type of solvent .
Biochemical Pathways
Some pyrazole derivatives are known to inhibit succinate dehydrogenase (sdh), a key enzyme in the citric acid cycle . This inhibition can disrupt mitochondrial electron transfer, affecting energy synthesis in cells .
Pharmacokinetics
The compound’s molecular weight (20222) and physical form (solid) suggest that it may have certain bioavailability characteristics .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including anticancer, antiviral, antifungal, antibacterial, anti-inflammatory, and antioxidant activities .
Action Environment
The compound’s interactions can depend strongly on the type of solvent, suggesting that its action may be influenced by the chemical environment .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
5-Amino-1-phenyl-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions. It interacts with enzymes such as adenosine deaminase, exhibiting inhibitory potency . This interaction suggests that 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide can modulate enzymatic activity, potentially affecting various metabolic pathways. Additionally, it has been shown to interact with proteins involved in cell signaling, further highlighting its biochemical relevance .
Cellular Effects
The effects of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide on cellular processes are profound. It has demonstrated growth-inhibitory effects on estrogen receptor-positive breast cancer cells (MCF-7), indicating its potential as an anti-cancer agent . The compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby altering cell function. These effects underscore the importance of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in cellular biology research.
Molecular Mechanism
At the molecular level, 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of adenosine deaminase, leading to changes in enzyme activity . Additionally, the compound’s interaction with cell signaling proteins suggests a role in modulating signal transduction pathways. These molecular mechanisms provide insights into how 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide influences cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide maintains its activity over extended periods, making it a valuable tool for in vitro and in vivo research .
Dosage Effects in Animal Models
The effects of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the optimal therapeutic window and minimizing potential side effects.
Metabolic Pathways
5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions highlight the compound’s role in modulating metabolic processes and its potential impact on overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and efficacy. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide exerts its effects in the appropriate cellular context, enhancing its efficacy.
Eigenschaften
IUPAC Name |
5-amino-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-9-8(10(12)15)6-13-14(9)7-4-2-1-3-5-7/h1-6H,11H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKSUPKIDNXMMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274334 | |
| Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50427-77-5 | |
| Record name | 50427-77-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50566 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 50427-77-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-1-phenyl-4-pyrazolecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide a valuable building block in heterocyclic synthesis?
A: This compound possesses a versatile structure that enables its participation in various chemical reactions, leading to diverse heterocyclic systems. [, , ] For instance, it acts as a precursor for synthesizing substituted pyrazolo[3,4-d]pyrimidines by reacting with N-substituted isatins [], and it's employed in creating Fused Pyrrolo – Pyrano – Pyrimidine and Pyrrolo – Pyrano – Pyridine derivatives. [] These heterocyclic compounds often exhibit pharmacological interest, making 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide a valuable tool in drug discovery research.
Q2: What are some of the notable applications of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives?
A2: Research indicates potential applications in different areas:
- Antimicrobial Activity: Derivatives like Fused Pyrrolo – Pyrano – Pyrimidine and Pyrrolo – Pyrano – Pyridine, synthesized using 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide, have shown activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against Candida albicans. []
- Sensing Applications: 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide has been explored as a component in a chromium(III) membrane sensor for detecting Cr3+ ions in biological and environmental samples. [] This highlights its potential in analytical chemistry and environmental monitoring.
Q3: What are the common synthetic routes for incorporating 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide into larger molecular frameworks?
A: Cyclization reactions are frequently employed. [] One method involves reacting 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide with aldehydes like 4-(dimethylamino)benzaldehyde or 3,5-dinitrobenzaldehyde to construct pyrimidine rings. [] Another approach utilizes reactions with aliphatic ketones like acetone, 2-butanone, and cyclohexanone, in the presence of catalysts like FeCl3, to synthesize pyridine rings. [] These reactions highlight the versatility of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in constructing diverse heterocyclic scaffolds.
Q4: Are there reviews available that provide a comprehensive overview of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide's chemistry and applications?
A: Yes, a comprehensive review titled "Utility of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in Heterocyclic Synthesis" exists. [] It offers a systematic survey of the compound's preparation methods and its diverse reactivity as a building block for synthesizing polyfunctionalized heterocycles, many of which hold pharmacological significance.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B15597.png)








![(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate](/img/structure/B15628.png)
![(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL](/img/structure/B15629.png)
